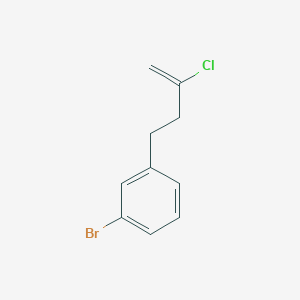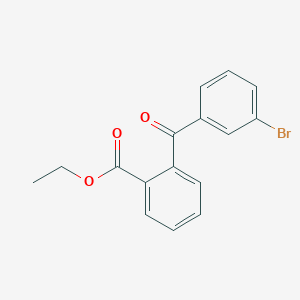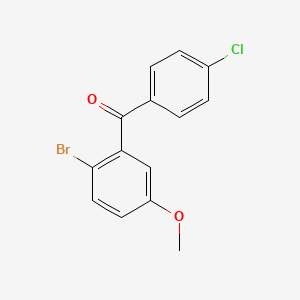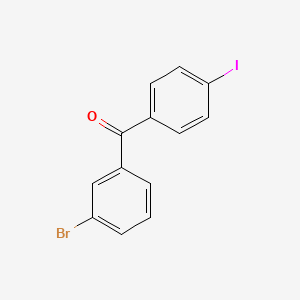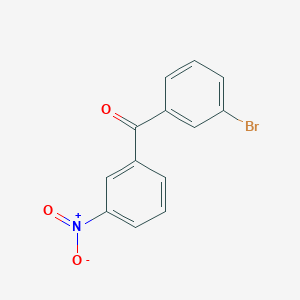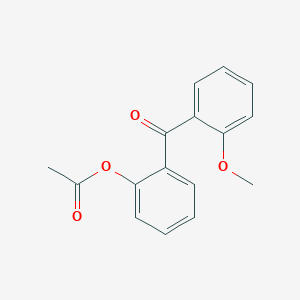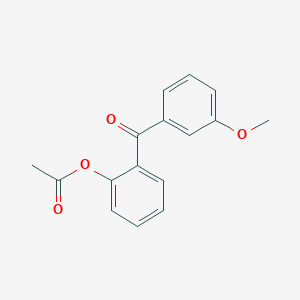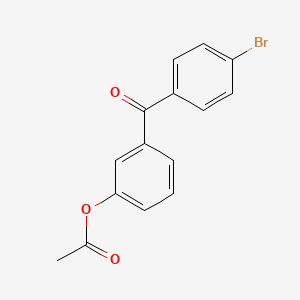
3-乙酰氧基-4'-溴二苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxy-4'-bromobenzophenone is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetoxy-4'-bromobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetoxy-4'-bromobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化性能和自由基清除活性
研究发现与 3-乙酰氧基-4'-溴二苯甲酮密切相关的溴苯酚衍生物具有很强的抗氧化性能和自由基清除活性。对从海洋红藻中分离出的天然溴苯酚的研究表明,它们对 DPPH(1,1-二苯基-2-苦基肼)自由基具有有效的清除活性,表明它们在食品和制药领域作为天然抗氧化剂的应用 (Li、Li、Gloer 和 Wang,2012)。类似地,溴苯酚已证明对 ABTS 自由基具有中等活性,表明它们在防止食品氧化变质方面的潜力 (Li、Li、Gloer 和 Wang,2011)。
碳酸酐酶抑制活性
已经合成并测试了新型溴苯酚衍生物对碳酸酐酶 (CA)(一种 pH 调节酶)的抑制效力。这些化合物,包括天然溴苯酚及其合成的衍生物,对人同工型 hCA I 和 hCA II 表现出显着的抑制活性,突出了它们的潜在治疗应用 (Akbaba、Balaydın、Menzek、Göksu、Şahin 和 Ekinci,2013)。
抗癌和抗菌活性
溴苯酚衍生物已被探索其抗癌和抗菌潜力。一些由天然溴苯酚合成的衍生物在细胞水平上显示出显着的抗氧化和抗癌活性,表明它们与癌症治疗和其他疾病的药物开发相关 (Dong、Wang、Guo、Stagos、Giakountis、Trachana、Lin、Liu 和 Liu,2022)。此外,已经发现了对乙酰胆碱酯酶、丁酰胆碱酯酶和碳酸酐酶具有抑制作用的新型抗氧化溴苯酚,展示了它们在解决神经退行性疾病和代谢紊乱方面的潜力 (Öztaşkın、Taslimi、Maraş、Gülçin 和 Göksu,2017)。
作用机制
Target of Action
Compounds like 3-Acetoxy-4’-bromobenzophenone often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and its targets. It could lead to changes in cell behavior, gene expression, or protein function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
3-Acetoxy-4’-bromobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways and biochemical processes.
Cellular Effects
The effects of 3-Acetoxy-4’-bromobenzophenone on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, 3-Acetoxy-4’-bromobenzophenone can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Acetoxy-4’-bromobenzophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events and cellular responses. Additionally, 3-Acetoxy-4’-bromobenzophenone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Acetoxy-4’-bromobenzophenone can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation over extended periods, leading to changes in its biochemical activity. Long-term exposure to 3-Acetoxy-4’-bromobenzophenone has been associated with alterations in cellular function, including changes in cell viability and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 3-Acetoxy-4’-bromobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse outcomes . Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. For example, high doses of 3-Acetoxy-4’-bromobenzophenone have been linked to liver toxicity and oxidative stress in animal models . These findings underscore the importance of dosage considerations in the application of this compound.
Metabolic Pathways
3-Acetoxy-4’-bromobenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its biotransformation into different metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Acetoxy-4’-bromobenzophenone within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its biochemical effects . The distribution of 3-Acetoxy-4’-bromobenzophenone is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 3-Acetoxy-4’-bromobenzophenone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of 3-Acetoxy-4’-bromobenzophenone can also affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
[3-(4-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFTMSEVMDBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641634 |
Source


|
| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-61-3 |
Source


|
| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




